molecular formula C21H16F3N3OS2 B2897363 3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 879863-87-3

3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2897363
CAS No.: 879863-87-3
M. Wt: 447.49
InChI Key: IAYUIBOLERIQCS-UHFFFAOYSA-N
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Description

3-Amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a fused bicyclic system with a trifluoromethyl group at position 4, a thiophen-2-yl substituent at position 6, and a 2,5-dimethylphenyl carboxamide group at position 2. The compound’s structural complexity arises from its heteroaromatic core, which is functionalized with electron-withdrawing (trifluoromethyl) and electron-donating (thiophene, dimethylphenyl) groups.

Properties

IUPAC Name

3-amino-N-(2,5-dimethylphenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3OS2/c1-10-5-6-11(2)13(8-10)26-19(28)18-17(25)16-12(21(22,23)24)9-14(27-20(16)30-18)15-4-3-7-29-15/h3-9H,25H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYUIBOLERIQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.

    Attachment of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include H2O2, KMnO4, and chromium trioxide (CrO3).

    Reduction: Common reducing agents include LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of thieno[2,3-b]pyridine derivatives. The compound is characterized by a unique molecular structure that incorporates multiple functional groups, including an amino group, a trifluoromethyl group, and a thiophene ring, potentially contributing to its biological activity and applications in medicinal chemistry.

Core Properties

  • It is a heterocyclic aromatic amide.
  • CAS No: 610764-96-0

Potential Applications

  • This compound is being investigated for potential insecticidal properties, particularly against aphids.
  • Compounds with similar structures exhibit activity against various biological pathways, including anti-inflammatory and anticancer effects.
  • The trifluoromethyl group enhances metabolic stability and bioavailability.

Chemical Reactions

The compound can participate in various chemical reactions:

  • The reaction of this compound with electrophiles may lead to derivatives with enhanced pharmacological properties.
  • It can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids.

Analytical Techniques

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group and thiophene ring contribute to its binding affinity and specificity, while the amino group may facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Substituted phenyl groups (e.g., 4-iodophenyl in Compound 14) yield >90% due to optimized coupling conditions , while sterically hindered substituents (e.g., 4-Cl-2-CF₃-phenyl in Compound 8) require milder bases like K₂CO₃ .
  • Trifluoromethyl Group : The CF₃ group at position 4 is conserved across analogs, enhancing metabolic stability and electron-deficient character .
  • Thiophene vs.

Structural and Spectroscopic Comparisons

  • NMR Shifts :
    • The ¹H NMR of N-(4-iodophenyl) analogs (Compound 14) shows aromatic protons at δ 7.85–6.80 ppm, while the 2,5-dimethylphenyl group in the target compound would likely exhibit upfield shifts (δ 6.9–7.2 ppm) due to electron-donating methyl groups .
    • The ¹³C NMR of CF₃-containing compounds typically displays a quartet near δ 122–125 ppm (J = 270–280 Hz) for the CF₃ carbon .
  • IR Spectroscopy :
    • All carboxamide derivatives show strong C=O stretches at ~1730 cm⁻¹ , whereas carbonitrile analogs (e.g., ) exhibit a sharp C≡N peak at ~2215 cm⁻¹ .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multistep reactions requiring precise control of conditions (e.g., solvent polarity, temperature gradients, and stoichiometric ratios). For example, the introduction of the trifluoromethyl group often demands anhydrous conditions and catalysts like copper(I) iodide to minimize side reactions. Reaction intermediates should be purified via column chromatography, and yields are typically improved by optimizing the order of substituent addition (e.g., thiophen-2-yl before carboxamide) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic proton environments (δ 6.8–8.2 ppm for thiophene and pyridine rings) and coupling patterns (e.g., J = 3–5 Hz for adjacent thiophene protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 492.0923) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangements of substituents (e.g., dihedral angles between thiophene and pyridine rings) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Substituent Variation : Replace the 2,5-dimethylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to assess effects on target binding .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MDA-MB-231) using Western blotting to quantify inhibition of proteins like FOXM1, with IC50 values calculated via dose-response curves .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with kinase domains, prioritizing residues within 3 Å of the trifluoromethyl group .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic Stability : Use liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the thiophene ring) .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as unmodified analogs may suffer from poor aqueous solubility (<10 µM) .
  • Pharmacokinetic Profiling : Compare AUC(0–24h) values in rodent plasma after oral vs. intravenous administration to assess first-pass metabolism .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Target Identification : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS proteomic analysis .
  • Pathway Analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., MAPK/ERK or PI3K/AKT) and validate via qPCR .
  • Competitive Binding Assays : Co-administer with known inhibitors (e.g., FDI-6 for FOXM1) to confirm target specificity .

Q. How can computational methods enhance the understanding of its physicochemical properties?

  • Solubility Prediction : Use COSMO-RS simulations to estimate logP (~3.5) and solubility in DMSO/water mixtures .
  • ADMET Profiling : Apply SwissADME to predict blood-brain barrier permeability (low likelihood due to high molecular weight >500 Da) and hepatotoxicity alerts .
  • Electrostatic Potential Mapping : DFT calculations (e.g., B3LYP/6-31G*) highlight regions of high electron density (e.g., carboxamide oxygen) for hydrogen bonding .

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